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Introduction

Selvigaltin (also known as GB1211) is a novel, orally bioavailable small molecule inhibitor of
galectin-3, a -galactoside-binding lectin implicated in a wide range of pathological processes.
[1] Overexpression of galectin-3 is associated with the progression of fibrosis and various
cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth
overview of the therapeutic potential of Selvigaltin, summarizing key preclinical and clinical
data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action

Selvigaltin exerts its therapeutic effects by competitively binding to the carbohydrate
recognition domain (CRD) of galectin-3, thereby inhibiting its function. Galectin-3 is a
multifaceted protein that, when overexpressed, contributes to disease progression through
several mechanisms:

o Fibrosis: Galectin-3 promotes the activation of fibroblasts and the deposition of extracellular
matrix, key events in the development of fibrosis in organs such as the liver. It potentiates
Transforming Growth Factor-f3 (TGF-[3) signaling, a master regulator of fibrosis.

e Cancer: In the tumor microenvironment, galectin-3 contributes to tumor growth,
angiogenesis, metastasis, and immune evasion. It can modulate the function of various
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immune cells, including T-cells, and promote resistance to checkpoint inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for Selvigaltin from preclinical and
clinical studies.

ble 1: Bindi Hini  In Vi -

Parameter Species Value Reference
Binding Affinity (KD) Human galectin-3 25 nM [1]

Rabbit galectin-3 12 nM [1]

Mouse galectin-3 770 nM [1]

Table 2: Pharmacokinetics in Healthy Humans (Single

' sted)
Cmax Tmax (h, AUCO-inf
Dose . t1/2 (h) Reference
(ng/mL) median) (h*ng/mL)
5 mg 29.9 4.0 487 13.0 [2]
20 mg 124 3.0 2150 14.1 [2]
50 mg 251 4.0 4800 15.6 [2]
100 mg 496 3.0 9860 15.8 [2]
200 mg 815 3.0 18500 16.2 [2]
400 mg 1280 25 28300 15.0 2]

Table 3: Pharmacokinetics in Healthy Humans (Multiple
Ascending Dose, Fasted)
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Dose (twice Cmax,ss Tmax,ss (h, AUCO-tau
) . t1/2 (h) Reference
daily) (ng/mL) median) (h*ng/mL)
50 mg 413 3.0 3030 11.2 2]
100 mg 743 3.0 5740 12.3 [2]

Table 4: Pharmacokinetics in Hepatic Impairment (100

mg Single Dose)

. Cmax Tmax (h, AUCO-inf
Population . t1/2 (h) Reference
(ng/mL) median) (h*ng/mL)
Healthy 588 3.0 11,800 16.4 [3]
Child-Pugh B 572 3.5 20,100 28.2 [3]
Child-Pugh C 745 4.0 17,400 21.1 [3]

Signaling Pathways

Modulation of TGF-8 Signaling in Fibrosis

Galectin-3 plays a crucial role in amplifying TGF-3 signaling, a key pathway in the

pathogenesis of fibrosis. Selvigaltin, by inhibiting galectin-3, can attenuate this pro-fibrotic

cascade.
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Caption: Selvigaltin inhibits Galectin-3, disrupting the stabilization of the TGF-[3 receptor
complex and reducing pro-fibrotic signaling.

Modulation of T-Cell Activation in the Tumor
Microenvironment

Galectin-3 can suppress T-cell-mediated anti-tumor immunity by modulating the formation and
function of the immunological synapse. By inhibiting galectin-3, Selvigaltin can potentially
restore T-cell activity.
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Caption: Selvigaltin blocks Galectin-3, potentially restoring immunological synapse stability
and enhancing T-cell activation against tumors.[4][5]

Experimental Protocols
Preclinical Model of Liver Fibrosis

A study utilizing a rabbit model of non-alcoholic steatohepatitis (NASH) and liver fibrosis
induced by a high-fat diet provides a detailed protocol for evaluating the anti-fibrotic potential of
Selvigaltin.[1]

Animal Model: Male New Zealand White rabbits.

 Induction of Fibrosis: Rabbits are fed a high-fat diet for 12 weeks to induce NASH and liver
fibrosis.

e Treatment Groups:
o Vehicle control group.
o Selvigaltin treatment groups (e.g., 0.3, 1.0, and 5.0 mg/kg).

o Dosing Regimen: Selvigaltin is administered orally, once daily, for the last 4 weeks of the
12-week high-fat diet period.

» Efficacy Endpoints:

o Histological Analysis: Liver tissue is collected for histological staining (e.g., Hematoxylin
and Eosin, Masson's Trichrome) to assess steatosis, inflammation, and fibrosis.

o Biomarker Analysis: Blood and liver tissue samples are analyzed for markers of liver injury
(ALT, AST), inflammation (e.g., IL-6, TNF-a), and fibrosis (e.g., collagen, a-SMA).

o Gene Expression Analysis: RT-PCR is performed on liver tissue to quantify the expression
of pro-fibrotic and pro-inflammatory genes.

General Protocol for In Vivo Anti-Tumor Efficacy Studies
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While specific preclinical efficacy data for Selvigaltin in cancer models is not extensively
published, a general protocol for evaluating a novel anti-cancer agent in a xenograft model is
provided below. This can be adapted for Selvigaltin based on the cancer type of interest (e.g.,
melanoma, head and neck cancer).

e Cell Lines: Human cancer cell lines relevant to the indications being studied (e.g., melanoma
cell lines like A375, or head and neck squamous cell carcinoma lines like FaDu).

e Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used
for xenograft studies.

e Tumor Implantation:

o Adefined number of cancer cells (e.g., 1 x 106 to 5 x 106) are suspended in a suitable
medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

e Treatment Groups:
o Vehicle control group.

o Selvigaltin treatment groups (dose levels to be determined by maximum tolerated dose
studies).

o Positive control group (a standard-of-care chemotherapy or immunotherapy agent).

» Dosing Regimen: Selvigaltin is administered orally, once or twice daily, starting when tumors
reach a palpable size (e.g., 100-200 mms3).

» Efficacy Endpoints:

o Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. The percentage of tumor growth inhibition is calculated relative to the vehicle
control group.

o Survival Analysis: In some studies, mice are monitored for overall survival.

o Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for
analysis of biomarkers related to the mechanism of action (e.g., immunohistochemistry for
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galectin-3, immune cell infiltration).

Clinical Development

Selvigaltin is currently being investigated in several clinical trials for both fibrotic diseases and
cancer.

e Liver Fibrosis: A Phase 1b/2a study (GULLIVER-2, NCT05009680) has evaluated the safety
and pharmacokinetics of Selvigaltin in patients with liver cirrhosis.[3]

e Cancer:

o APhase 2 trial is evaluating Selvigaltin in combination with pembrolizumab in patients
with metastatic melanoma and head and neck squamous cell carcinoma.[6]

o APhase 1/2 trial (NCT05240131) is investigating Selvigaltin in combination with
atezolizumab in patients with non-small cell lung cancer.[7]

o APhase 1 trial in patients with relapsed/refractory multiple myeloma is also underway.

Conclusion

Selvigaltin is a promising therapeutic candidate with a well-defined mechanism of action
targeting galectin-3. Preclinical and early clinical data have demonstrated its potential in
treating fibrotic diseases and various cancers. The ongoing clinical trials will further elucidate
the safety and efficacy of Selvigaltin and its potential to address significant unmet medical
needs. This technical guide provides a comprehensive overview of the current state of
knowledge on Selvigaltin to support further research and development efforts in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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